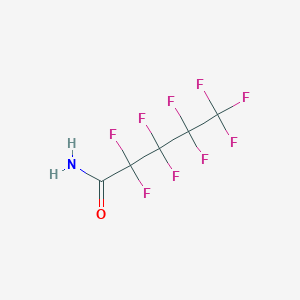

Nonafluoropentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F9NO/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQYYCKXAKLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400587 | |

| Record name | Nonafluoropentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13485-61-5 | |

| Record name | Nonafluoropentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonafluoropentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nonafluoropentanamide chemical properties and structure

An In-depth Technical Guide to Nonafluoropentanamide: Structure, Properties, and Synthetic Considerations

Executive Summary: This technical guide provides a comprehensive overview of this compound (C₅H₂F₉NO), a perfluorinated amide. It is tailored for researchers, scientists, and professionals in drug development who are interested in the unique properties imparted by extensive fluorination. This document delves into the fundamental chemical and physical properties of this compound, its molecular structure, a plausible synthetic pathway, and its potential applications derived from the characteristics of per- and polyfluoroalkyl substances (PFAS). While specific experimental data for this compound is sparse, this guide synthesizes established principles of fluorine chemistry to offer valuable, field-proven insights.

This compound is a five-carbon amide compound where the entire alkyl chain is perfluorinated. This high degree of fluorination is the primary determinant of its chemical behavior and physical properties.

Nomenclature and Identifiers

A consistent and accurate identification is crucial for any chemical entity in research and development.

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanamide[1] |

| CAS Number | 13485-61-5[1][2] |

| Molecular Formula | C₅H₂F₉NO[1][2] |

| Molecular Weight | 263.06 g/mol [1][2] |

| Canonical SMILES | C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N[3] |

| InChIKey | ZKWQYYCKXAKLPJ-UHFFFAOYSA-N[1][3] |

Molecular Structure Analysis

The structure of this compound features a short, linear carbon chain saturated with fluorine atoms, terminating in a primary amide functional group (-CONH₂). The carbon-fluorine bond is the strongest single bond in organic chemistry, lending the molecule significant thermal and chemical stability. The electron-withdrawing nature of the nine fluorine atoms profoundly influences the electronic character of the adjacent amide group.

Sources

An In-depth Technical Guide to the Synthesis and Purification of Nonafluoropentanamide

Introduction: The Significance of Nonafluoropentanamide in Modern Chemistry

This compound (C₅H₂F₉NO) is a fluorinated amide that has garnered significant interest within the scientific community, particularly in the fields of materials science and pharmaceutical development.[1] Its unique properties, stemming from the high degree of fluorination, impart exceptional stability and specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and practical laboratory techniques.

I. Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound is the nucleophilic addition-elimination reaction between perfluoropentanoyl chloride and ammonia.[3][4] This reaction is robust, proceeds with high yield, and is amenable to scale-up.

Reaction Mechanism: Nucleophilic Addition-Elimination

The synthesis proceeds in two primary stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of perfluoropentanoyl chloride.[3][4] The high electronegativity of the fluorine and oxygen atoms inductively withdraws electron density from the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[3] This initial addition step results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[4] A subsequent deprotonation of the nitrogen atom by another molecule of ammonia yields this compound and ammonium chloride as a byproduct.[3][4][5]

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Perfluoropentanoyl chloride (C₅F₉COCl)

-

Concentrated aqueous ammonia (NH₄OH)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath to maintain a low temperature.

-

Addition of Ammonia: To the flask, add a stoichiometric excess of cold, concentrated aqueous ammonia. Begin stirring.

-

Slow Addition of Acyl Chloride: Slowly add perfluoropentanoyl chloride dropwise to the stirred ammonia solution. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions. A white precipitate of this compound and ammonium chloride will form.[4]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete conversion.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to dissolve the this compound and extract it from the aqueous layer. The ammonium chloride byproduct will remain in the aqueous phase.[6]

-

Phase Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

-

Washing: Wash the organic layer with deionized water to remove any remaining water-soluble impurities. Repeat the phase separation.

-

Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate to remove any residual water.

-

Isolation of Crude Product: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

II. Purification of this compound: Achieving High Purity

The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. Therefore, a robust purification strategy is essential to obtain high-purity this compound suitable for research and development applications.

Purification Techniques

Several techniques can be employed for the purification of this compound, with the choice depending on the scale of the synthesis and the desired final purity.

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. For polar fluorinated molecules like this compound, a mixed solvent system may be necessary to achieve optimal results.[7]

Detailed Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Suitable solvent or solvent pair (e.g., a mixture of a polar and a non-polar solvent)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Solvent Selection: Identify a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Given that this compound is a solid at room temperature, simple distillation is not a primary purification method. However, for certain fluorinated compounds, extractive distillation can be employed to separate components that form azeotropes or have close boiling points.[8][9] While not directly applicable to the solid amide, this principle is important in the broader context of purifying fluorinated molecules.[10][11]

For small-scale purification or to achieve very high purity, column chromatography can be an effective method. The choice of stationary phase (e.g., silica gel) and mobile phase (a suitable solvent or solvent mixture) will depend on the polarity of the impurities to be removed.

Visualizing the Purification Process

Caption: Common purification techniques for this compound.

III. Characterization and Quality Control

After purification, it is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure and assessing the purity of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[12]

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

IV. Safety and Handling

As with all laboratory procedures, adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14]

-

Hazard Information: this compound may cause skin and eye irritation, as well as respiratory irritation.[12] Avoid inhalation of dust and contact with skin and eyes.[13] Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[13][14][15]

V. Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₂F₉NO | PubChem[12] |

| Molecular Weight | 263.06 g/mol | PubChem[12] |

| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanamide | PubChem[12] |

| CAS Number | 13485-61-5 | ChemicalBook[16] |

Conclusion

The synthesis and purification of this compound, while requiring careful execution, are based on well-established and reliable chemical principles. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can confidently produce this valuable fluorinated compound in high purity for a wide range of applications in drug development and materials science.

References

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

- SAFETY DATA SHEET. (n.d.).

- Wiist, H. A. (1963). Distillation process for fluorocarbons. U.S.

- Wiist, H. A. (1963). Distillation process for fluorocarbons. U.S.

- National Institute of Standards and Technology. (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF).

- Fisher Scientific. (2009).

- Living Whole. (2023).

- My Pure Water. (2011). The Truth About Fluoride, Part 4.

- BASF. (2025).

- SciSpace. (n.d.).

- BenchChem. (2025).

- PubChemLite. (n.d.). This compound (C5H2F9NO).

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and ammonia. In Chemguide. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Ammonia.

- Zhang, W., et al. (2025). Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter.

- Cheméo. (n.d.). Chemical Properties of Nonanamide (CAS 1120-07-6).

- Watanabe, T. (2019). α-Fluorination of amide and stereodivergent synthesis of 1,4-dicarbonyls by Nuno Maulide's group.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Perfluoroalkyls.

- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

- Liu, J., et al. (n.d.).

- National Institutes of Health. (2025).

- PubMed. (n.d.). Total synthesis of the large non-ribosomal peptide polytheonamide B.

- LeBlond-Chain, J., et al. (2023).

- Inside Tx. (2025).

- Regeneron ISEF. (2025). CHEM005 - Total Synthesis of Novel Antivirotics.

- YouTube. (2025).

- Quora. (2019). What happens when ammonium fluoride reacts with HCl?

- PubMed. (2017).

- YouTube. (2010). A Gas Phase Reaction: Producing Ammonium Chloride.

Sources

- 1. Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]

- 9. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]

- 10. Does Distillation Effectively Remove PFAS from Drinking Water? | Living Whole [livingwhole.com.au]

- 11. The Truth About Fluoride, Part 4 [mypurewater.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. consult.environment-agency.gov.uk [consult.environment-agency.gov.uk]

- 14. fishersci.com [fishersci.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. This compound | 13485-61-5 [chemicalbook.com]

Physical and chemical properties of perfluorinated amides

An In-Depth Technical Guide to the Physical and Chemical Properties of Perfluorinated Amides

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique World of Perfluorinated Amides

Perfluorinated amides (PFAMs) are a distinctive class of organofluorine compounds characterized by a perfluoroalkyl chain (a carbon backbone where all hydrogen atoms are replaced by fluorine) attached to an amide functional group. This unique structural combination—the highly electronegative and stable C-F bonds of the tail and the polar, hydrogen-bonding capable amide head—imparts a remarkable set of physical and chemical properties. These properties make them valuable as building blocks for pharmaceuticals, functional materials, and high-performance surfactants.[1][2] However, the exceptional stability of the perfluoroalkyl moiety also renders them persistent in the environment, where they can act as precursors to other per- and polyfluoroalkyl substances (PFAS) like perfluorinated carboxylic acids (PFCAs), raising significant environmental and toxicological concerns.[3][4][5]

This guide provides an in-depth exploration of the core physical and chemical characteristics of PFAMs, offering field-proven insights into their behavior, characterization, and synthesis. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these fascinating and complex molecules.

Part 1: Core Physical Properties - A Tale of Two Moieties

The physical behavior of perfluorinated amides is governed by the interplay between the robust, oleophobic (oil-repelling), and hydrophobic (water-repelling) perfluoroalkyl chain and the polar amide head.

Physical State, Melting, and Boiling Points

With the exception of very short-chain derivatives, most simple perfluorinated amides are solids at room temperature.[6] Their melting and boiling points are significantly higher than non-fluorinated amide analogues of similar molecular weight.[6][7] This is attributable to two primary factors:

-

Strong Intermolecular Hydrogen Bonding: Primary (RCONH₂) and secondary (RCONHR') amides can act as both hydrogen bond donors (via N-H) and acceptors (via C=O). This creates extensive intermolecular networks that require substantial energy to overcome.[7][8]

-

High Molecular Weight: The substitution of hydrogen (atomic weight ~1) with fluorine (atomic weight ~19) results in a dramatic increase in molecular mass, which enhances van der Waals forces.

The capacity for hydrogen bonding diminishes from primary to secondary amides, and is absent in tertiary amides, leading to a corresponding decrease in melting and boiling points within a series of the same molar mass.[6][8] As the length of the perfluoroalkyl chain increases, so do the melting and boiling points due to increased van der Waals interactions.[9]

Table 1: Physical Properties of Representative Perfluorinated Amides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Perfluorooctanesulfonamide | C₈H₂F₁₇NO₂S | 499.15 | Solid | No Data | No Data |

| N-Methylperfluorooctanamide (MeFOA) | C₉H₄F₁₅NO | 453.11 | Solid | No Data | No Data |

| N-Ethylperfluorooctanamide (EtFOA) | C₁₀H₆F₁₅NO | 467.14 | Solid | No Data | No Data |

| N-[3-(Dimethylamino)propyl]-perfluoroundecanamide | C₁₆H₁₃F₂₁N₂O | 648.25 | Solid | No Data | No Data |

Data sourced from PubChem and other publicly available databases. Specific melting and boiling point data for many individual PFAMs are not widely reported in readily accessible literature.[3][10][11]

Solubility and Surfactant Behavior

The amphiphilic nature of PFAMs—possessing both a polar (hydrophilic) amide head and a nonpolar (hydrophobic and oleophobic) tail—makes them effective surfactants.[12] Their solubility is highly dependent on the solvent and the structure of the amide.

-

Aqueous Solubility: Short-chain PFAMs exhibit some solubility in water due to hydrogen bonding between the amide group and water molecules.[6] However, the large, nonpolar perfluoroalkyl chain rapidly diminishes water solubility as its length increases.

-

Organic Solubility: Solubility in organic solvents is variable. While the perfluoroalkyl chain suggests affinity for nonpolar solvents, its oleophobic nature can limit miscibility with hydrocarbons. They are often more soluble in polar organic solvents.

-

Surfactant Properties: In aqueous solutions, PFAMs act as surfactants, migrating to interfaces and reducing surface tension.[12][13] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into micelles. This behavior is fundamental to their use in applications like fire-fighting foams and surface coatings.[14][15]

Part 2: Chemical Properties and Reactivity

The chemical character of perfluorinated amides is dominated by the extreme stability of the C-F bond and the classic reactivity of the amide functional group.

Thermal and Chemical Stability

Perfluorinated compounds are renowned for their exceptional stability, a direct consequence of the strength of the carbon-fluorine bond (bond energy ~485 kJ/mol).[12][16] This, combined with the "shielding" effect of the fluorine atoms around the carbon backbone, makes the perfluoroalkyl chain highly resistant to degradation by heat, acids, bases, oxidants, and reductants.[12][16]

Hydrolysis of the Amide Bond

While the fluoroalkyl chain is robust, the amide bond is the molecule's reactive center. It is susceptible to hydrolysis, particularly under acidic or alkaline conditions, to yield a perfluorinated carboxylic acid (PFCA) or sulfonic acid (PFSA) and the corresponding amine (or ammonia for primary amides).[3][17]

Alkaline Hydrolysis Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.

Caption: Mechanism of alkaline hydrolysis of a secondary perfluorinated amide.

This hydrolysis pathway is of major environmental significance, as it represents a key transformation route for PFAMs to form highly persistent and mobile PFCAs in biota and the environment.[3] However, the amide bond in some polyfluorinated amides shows considerable stability; one study noted no degradation of N-ethylperfluorooctanamide (EtFOA) to PFOA after 8 days at pH 8.5.[3] Enzymatic hydrolysis is the more likely pathway in biological systems.[3]

Molecular Interactions and Supramolecular Chemistry

The presence of both C-F bonds and the amide group allows for a range of weak, non-covalent interactions that dictate crystal packing and molecular recognition. These include:

-

N-H···O=C hydrogen bonds (in primary and secondary amides).

-

C-H···O=C hydrogen bonds.

-

Fluorine-mediated interactions (e.g., C-F···F-C contacts).[18]

These interactions are actively studied in the field of crystal engineering and drug design to control the solid-state structure and properties of fluorinated molecules.[18][19][20]

Part 3: Spectroscopic Characterization

Accurate identification and structural elucidation of perfluorinated amides rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Resonances for protons on the nitrogen (N-H) of primary and secondary amides typically appear as broad signals in the range of δ 5-9 ppm. Protons on alkyl groups attached to the nitrogen or the carbonyl carbon will appear in their characteristic regions.[21]

-

¹³C NMR: The carbonyl carbon (C=O) gives a characteristic signal in the downfield region (δ 160-180 ppm). Carbons in the perfluoroalkyl chain are significantly affected by fluorine coupling (JCF), resulting in complex multiplets.

-

¹⁹F NMR: This is the most definitive technique for characterizing the perfluoroalkyl chain. The fluorine atoms at different positions on the chain have distinct chemical shifts, and their coupling patterns provide detailed structural information. It is also a powerful quantitative tool.[22]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the amide functional group. Key absorption bands include:

-

N-H Stretch: Primary amides show two bands around 3500 cm⁻¹ and 3400 cm⁻¹. Secondary amides show a single band around 3440 cm⁻¹.[21]

-

C=O Stretch (Amide I band): A strong, sharp absorption typically appears between 1630 and 1680 cm⁻¹.

-

N-H Bend (Amide II band): Found around 1550-1640 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically from 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for trace analysis of PFAMs in complex matrices like environmental and biological samples.[22][23] Electron Ionization (EI) can be used for structural analysis, while softer ionization techniques like Electrospray Ionization (ESI) are used for sensitive detection, typically observing the [M-H]⁻ ion in negative mode. Tandem MS (MS/MS) is used to generate characteristic fragment ions for unambiguous identification and structural elucidation of isomers.[23]

Part 4: Experimental Protocols

Synthesis: One-Pot N-Perfluoroalkylation–Defluorination

This protocol is adapted from a modern, efficient method for synthesizing N-aryl perfluorinated amides from nitrosoarenes.[1][2][24] It avoids the use of sensitive acid derivatives and proceeds through a versatile hydroxylamine intermediate.

Caption: Workflow for the one-pot synthesis of perfluorinated amides.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine the nitrosoarene starting material (1.0 eq), a sodium perfluoroalkanesulfinate (e.g., NaSO₂(CF₂)₃CF₃, 3.0 eq), a radical initiator/catalyst system (e.g., Cu(ClO₄)₂·6H₂O, 1 mol%), and an additive like hydroquinone (1.1 eq) in a suitable solvent such as ethyl acetate (EtOAc).

-

Intermediate Formation: Add an oxidant (e.g., ᵗBuOOH, 3.0 eq) to the mixture and stir at room temperature for approximately 1 hour to facilitate the N-perfluoroalkylation, forming the labile N-perfluoroalkylated hydroxylamine intermediate.

-

Defluorination and Reduction: To the same reaction vessel, carefully add a reducing agent system, such as zinc dust (Zn, ~10 eq) followed by dropwise addition of hydrochloric acid (HCl, e.g., 37% aq). This step reduces an oxaziridine intermediate to an iminoyl fluoride.[1][24]

-

Hydrolysis: The iminoyl fluoride intermediate is hydrolyzed in situ under the acidic aqueous conditions to afford the final N-aryl perfluorinated amide.

-

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction mixture, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure perfluorinated amide.

-

Validation: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), IR, and high-resolution mass spectrometry (HRMS).

Characterization: Spectroscopic Analysis of a Perfluorinated Amide

This protocol outlines the steps for characterizing a synthesized PFAM.

Methodology:

-

NMR Spectroscopy:

-

Dissolve 10-20 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integrations. Correlate the signals to the molecular structure.[25]

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid product as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000–400 cm⁻¹.

-

Identify and assign the characteristic absorption bands for N-H, C=O, and C-F bonds.[25]

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.

-

Acquire a full-scan mass spectrum using ESI in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.[23][25]

-

Conclusion

Perfluorinated amides are a class of molecules defined by duality. Their combination of a hyper-stable perfluoroalkyl chain and a reactive, polar amide group results in a unique profile of high stability, surfactant properties, and specific reactivity. These characteristics have been harnessed in advanced materials and are of increasing interest in medicinal chemistry for modulating the physicochemical properties of drug candidates.[1][26][27][28] Concurrently, their role as environmental contaminants and precursors to persistent pollutants necessitates a deep and thorough understanding of their chemical behavior and fate. The synthetic and analytical protocols detailed herein provide a framework for the reliable synthesis and rigorous characterization required to further explore both the applications and implications of these important fluorinated compounds.

References

-

Schorpp, M., & Togni, A. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2539–2543. [Link]

-

Schorpp, M., & Togni, A. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PMC - NIH. [Link]

-

Benskin, J. P., De Silva, A. O., Martin, J. W. (2012). Polyfluorinated Amides as a Historical PFCA Source by Electrochemical Fluorination of Alkyl Sulfonyl Fluorides. Environmental Science & Technology, 46(11), 5781-5789. [Link]

-

Schorpp, M., & Togni, A. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Perfluoroalkyls. U.S. Department of Health and Human Services. [Link]

-

Wang, Z., et al. (2019). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. ResearchGate. [Link]

-

PubChem. (2024). Perfluorooctanesulfonamide. National Center for Biotechnology Information. [Link]

-

Mondal, B., & Dastidar, P. (2022). Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O═C Hydrogen Bonds. Crystal Growth & Design, 22(3), 1845–1856. [Link]

-

Giesy, J. P., & Kannan, K. (2002). Environmental and Toxicity Effects of Perfluoroalkylated Substances. ResearchGate. [Link]

-

PubChem. (2024). N-[3-(Dimethylamino)propyl]-perfluoroundecanamide. National Center for Biotechnology Information. [Link]

-

Cole, A. J., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 6049–6053. [Link]

-

Wang, Y., et al. (2018). A review on perfluoroalkyl acids studies: Environmental behaviors, toxic effects, and ecological and health risks. Taylor & Francis Online. [Link]

-

Lowe, J. T., & Scott, J. S. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

-

PubChem. (2024). Perfluorononane amido amine. National Center for Biotechnology Information. [Link]

-

Giesy, J. P., & Kannan, K. (2002). Environmental and toxicity effects of perfluoroalkylated substances. Semantic Scholar. [Link]

-

Fenton, S. E., et al. (2021). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Environmental Health Perspectives, 129(9). [Link]

-

Lowe, J. T., & Scott, J. S. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

-

Buck, R. C., et al. (2012). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. ResearchGate. [Link]

-

Lowe, J. T., & Scott, J. S. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]

-

Cousins, I. T., et al. (2020). Per- and polyfluoroalkyl substances in the environment. PMC - PubMed Central. [Link]

-

Steffens, S. D. (2022). Surfactant Properties of Per- and Polyfluoroalkyl Substances (PFAS): Implications for Detection, Fate, and Transport in Environmental and Treatment Matrices. eScholarship.org. [Link]

-

Al-Masri, M. A., et al. (2024). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. ResearchGate. [Link]

-

Science Ready. (2024). Amides. [Link]

-

ITRC. (2022). Physical and Chemical Properties – PFAS. [Link]

-

Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. [Link]

-

Klesper, E., & Leyendecker, D. (1986). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 3.4: Physical Properties of Amides. [Link]

-

Berger, U., & Haukås, M. (2005). Mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and. CORE. [Link]

-

Kamachi, T., & Yoshizawa, K. (2024). Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. Chemistry – A European Journal. [Link]

-

Lange, F. T., Schmidt, C., & Brauch, H. J. (2007). Perfluorinated surfactants in surface and drinking waters. PubMed. [Link]

-

Cousins, I. T., & Palm, A. (2003). Comparison of boiling points of the perfluoroalkanes to the normal... ResearchGate. [Link]

-

Buck, R. C., et al. (2012). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. OUCI. [Link]

-

Utochnikova, V. V., et al. (2021). First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. MDPI. [Link]

-

Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

-

LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

Moody, C. A., et al. (2001). Determination of perfluorinated surfactants in surface water samples by two independent analytical techniques: liquid chromatography/tandem mass spectrometry and 19F NMR. PubMed. [Link]

-

He, Y. K., et al. (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. American Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceready.com.au [scienceready.com.au]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. Perfluorooctanesulfonamide | C8H2F17NO2S | CID 69785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-[3-(Dimethylamino)propyl]-perfluoroundecanamide | C16H13F21N2O | CID 101871186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Surfactant Properties of Per- and Polyfluoroalkyl Substances (PFAS): Implications for Detection, Fate, and Transport in Environmental and Treatment Matrices [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Determination of perfluorinated surfactants in surface water samples by two independent analytical techniques: liquid chromatography/tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. files01.core.ac.uk [files01.core.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

Nonafluoropentanamide: A Comprehensive Technical Guide to its Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nonafluoropentanamide (C₅H₂F₉NO) is a highly fluorinated amide with potential applications in specialized fields, including pharmaceuticals and material science.[1] Its unique molecular structure, characterized by a perfluorinated butyl chain and a terminal amide group, imparts distinct physicochemical properties that significantly influence its behavior in solution. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in research and development, particularly in formulation science and drug delivery. This guide provides a detailed analysis of the theoretical principles governing the solubility of this compound, offers qualitative predictions of its solubility in various organic solvent classes, and presents robust experimental protocols for its quantitative determination. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this unique compound.

Introduction: The Significance of this compound

This compound, with the IUPAC name 2,2,3,3,4,4,5,5,5-nonafluoropentanamide, is a fascinating molecule that exists at the interface of hydrocarbon and perfluorocarbon chemistry.[1] The presence of a polar amide functional group attached to a highly electronegative and sterically demanding perfluoroalkyl chain results in a compound with low surface energy, high density, and unique intermolecular interaction capabilities. These properties make it a subject of interest for applications where chemical inertness, thermal stability, and specific solvation characteristics are desired.

In the realm of drug development, understanding the solubility of novel compounds is a cornerstone of preclinical research. It directly impacts formulation strategies, bioavailability, and the design of effective delivery systems. For a compound like this compound, which may find use as a specialized solvent, an excipient, or a building block for advanced materials, a comprehensive solubility profile is not just beneficial—it is essential. This guide aims to bridge the current knowledge gap by providing a detailed exploration of its solubility characteristics.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound's structure is a tale of two distinct halves:

-

The Perfluorobutyl Chain (-C₄F₉): This portion of the molecule is characterized by the high electronegativity of fluorine atoms, which creates strong C-F bonds and a nonpolar, electron-rich sheath around the carbon backbone. This "fluorous" character leads to weak van der Waals forces and a tendency to segregate from both polar and nonpolar hydrocarbon-based solvents, a phenomenon known as the "fluorous effect."

-

The Amide Group (-CONH₂): In stark contrast, the amide group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the carbonyl oxygen). This functional group typically imparts hydrophilicity and promotes solubility in polar solvents.

The juxtaposition of these two moieties within the same molecule results in an amphipathic character, but one that is distinct from traditional hydrocarbon amphiphiles. The solubility of this compound is therefore a delicate balance between the solvophobic nature of the perfluoroalkyl chain and the solvophilic nature of the amide head.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a foundational principle for predicting solubility. For this compound, this principle must be applied with nuance.

Intermolecular Forces at Play

The primary intermolecular forces that will govern the dissolution of this compound are:

-

Dipole-Dipole Interactions: The polar amide group will readily interact with polar solvents.

-

Hydrogen Bonding: The ability of the amide group to form hydrogen bonds is a significant driver for solubility in protic solvents.

-

Fluorophilic/Fluorophobic Interactions: The perfluoroalkyl chain will preferentially interact with other fluorous molecules or highly fluorinated solvents. It will be repelled by both hydrocarbon and, to a lesser extent, polar solvents.

The Fluorous Effect

A key concept in understanding the solubility of highly fluorinated compounds is the "fluorous effect." This refers to the tendency of perfluorinated chains to self-associate and segregate from hydrocarbon and aqueous environments. This effect can be harnessed to achieve selective separations, but it also presents a challenge for solubilization in common organic solvents. Solvents that are "fluorophilic" (e.g., perfluorinated alkanes, highly fluorinated ethers) are most likely to effectively solvate the perfluoroalkyl chain.

Qualitative Solubility Profile in Common Organic Solvents

While specific experimental data for this compound is scarce in publicly available literature, we can make educated predictions based on its structure and the principles outlined above. The following table provides a qualitative assessment of its expected solubility in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | The amide group will interact favorably, but the large perfluoroalkyl chain will limit overall solubility. Shorter-chain alcohols are expected to be more effective than water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the amide group and have significant dipole moments that can solvate the polar head. Their less-structured nature compared to protic solvents may better accommodate the bulky fluorous tail. |

| Nonpolar | Hexane, Toluene | Very Low | These solvents lack the polarity to effectively solvate the amide group, and while they are nonpolar, the "fluorous" nature of the C-F bonds makes them incompatible with hydrocarbon-based nonpolar solvents. |

| Halogenated | Chloroform, Dichloromethane | Low to Moderate | The polarity of these solvents may offer some interaction with the amide group, but a significant mismatch with the fluorous chain remains. |

| Fluorinated | Perfluorohexane, Trifluorotoluene | High | These solvents are "like" the perfluoroalkyl portion of this compound and are therefore expected to be excellent solvents. |

Experimental Protocol for Quantitative Solubility Determination

Given the lack of definitive public data, experimental determination of this compound's solubility is crucial for any research or development application. The following is a standardized protocol based on the isothermal shake-flask method, which is considered a gold standard for solubility measurement.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period is essential to confirm saturation.

-

Sample Processing: a. After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of excess solid. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method. c. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV). d. Construct a calibration curve from the standard solutions. e. Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Data Analysis and Reporting

The solubility should be reported in standard units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Applications in Drug Development

A clear understanding of this compound's solubility is a prerequisite for its exploration in pharmaceutical applications. Potential areas of interest include:

-

Formulation of Poorly Soluble Drugs: Its unique solvation properties might be leveraged to dissolve drug candidates that are intractable in common excipients.

-

Specialized Drug Delivery Systems: The fluorous nature of the molecule could be exploited in the design of novel emulsions, gels, or depots for controlled release applications.

-

Medical Device Coatings: Low surface energy coatings derived from or containing this compound could reduce biofouling on medical implants.

The choice of an appropriate solvent during synthesis, purification, and formulation is critical, and the data generated using the protocols in this guide will be invaluable for these processes.

Conclusion

This compound presents a unique and challenging solubility profile due to the opposing characteristics of its polar amide head and its nonpolar, fluorous tail. While quantitative experimental data remains to be broadly published, a strong theoretical understanding allows for reasoned predictions of its behavior in various organic solvents. Polar aprotic and fluorinated solvents are anticipated to be the most effective for solubilization.

For researchers and drug development professionals, the path forward is clear: the theoretical predictions laid out in this guide must be complemented by rigorous experimental validation. The provided protocol for solubility determination offers a robust framework for generating the high-quality data necessary to unlock the full potential of this compound in innovative applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4191132, this compound. Retrieved from [Link].

- Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH.

-

U.S. Environmental Protection Agency. (2021). PFAS Data and Tools. Retrieved from [Link].

- Avdeef, A. (2012).

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

Sources

Navigating the Frontiers of Fluorochemistry: A Technical Guide to the Safe Handling and Management of Nonafluoropentanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Safety in Advanced Pharmaceutical Research

The pursuit of novel therapeutic agents invariably leads researchers to explore unique chemical entities. Nonafluoropentanamide, a per- and polyfluoroalkyl substance (PFAS), represents a class of compounds with significant potential in medicinal chemistry and drug development. However, its distinct chemical properties necessitate a comprehensive and proactive approach to safety. This guide, intended for laboratory personnel engaged in the research and development of fluorinated compounds, provides an in-depth framework for the safe handling, storage, and disposal of this compound. By fostering a deep understanding of its hazard profile and implementing robust safety protocols, we can ensure the well-being of researchers while advancing scientific discovery.

Section 1: Chemical and Physical Profile of this compound

A thorough understanding of a compound's properties is the bedrock of its safe handling. This compound is a solid, highly fluorinated amide with the following key identifiers and characteristics:

| Property | Value | Source |

| Chemical Name | 2,2,3,3,4,4,5,5,5-nonafluoropentanamide | |

| CAS Number | 13485-61-5 | , |

| Molecular Formula | C₅H₂F₉NO | |

| Molecular Weight | 263.06 g/mol | |

| Physical Form | Solid |

This table summarizes the key chemical and physical properties of this compound.

Section 2: Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential health effects.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

These classifications necessitate a thorough risk assessment before any handling of the substance. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Given its nature as a fine solid, the risk of aerosolization during handling is a key consideration.

The Broader Context: Per- and Polyfluoroalkyl Substances (PFAS)

This compound belongs to the broader class of PFAS, which are characterized by their extreme persistence in the environment, leading to the moniker "forever chemicals." While the specific toxicological profile of this compound is not extensively documented, the general concerns associated with PFAS include potential bioaccumulation and long-term health effects. Therefore, a precautionary principle should be adopted, aiming to minimize all potential exposures.

Section 3: Occupational Exposure Limits and Control Banding

Currently, there are no established official Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), for this compound.

In the absence of a specific OEL, a risk-based approach known as control banding is recommended.[2][3][4] Control banding is a validated method that groups workplace chemical hazards into predefined categories or "bands" based on their toxicity and exposure potential to recommend appropriate control measures.[2][3][4][5] The National Institute for Occupational Safety and Health (NIOSH) provides a process for occupational exposure banding for chemicals without established OELs.[6][7][8]

Based on the GHS classifications for this compound (skin, eye, and respiratory irritant), it would fall into a moderate hazard band. This necessitates the implementation of stringent engineering controls and a comprehensive personal protective equipment (PPE) program.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount, prioritizing engineering controls to minimize reliance on PPE.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

-

Enclosure: For repetitive or larger-scale operations, the use of glove boxes or other enclosed systems is recommended to provide the highest level of containment.

-

Designated Area: A specific area of the laboratory should be designated for the handling of this compound. This area should be clearly marked, and access should be restricted.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for safeguarding against direct contact with this compound.

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against airborne particles and potential splashes.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove.

-

Lab Coat: A lab coat with long sleeves and a buttoned front is required.

-

Apron: For larger quantities or tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.

Caption: PPE Donning and Doffing Workflow.

Section 5: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent contamination and exposure.

Handling

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within a chemical fume hood or powder containment hood.

-

Use disposable weigh boats to minimize contamination of balances.

-

Handle the solid with care to avoid generating dust.

-

-

Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol) and wipe clean. Dispose of all contaminated materials as hazardous waste.

Storage

-

Container: Store this compound in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.

-

Inventory: Maintain an accurate inventory of the amount of this compound in storage.

Section 6: Spill and Emergency Procedures

Prompt and appropriate action in the event of a spill is critical to mitigate potential hazards.

Spill Cleanup Protocol

-

Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

-

Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact the institution's emergency response team.

-

Don PPE: Before beginning cleanup, don the appropriate PPE, including respiratory protection.

-

Containment and Cleanup:

-

Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.

-

Carefully sweep the absorbed material into a sealable, labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent and wipe clean with disposable cloths.

-

-

Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Caption: this compound Spill Response Workflow.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 7: Disposal Considerations

As a member of the PFAS family, the disposal of this compound and any materials contaminated with it requires special attention to prevent environmental contamination.

-

Waste Characterization: All waste containing this compound must be classified and handled as hazardous waste.

-

Recommended Disposal Methods: Based on the U.S. Environmental Protection Agency (EPA) guidance for PFAS, the following are the recommended disposal methods:[9][10][11][12]

-

High-Temperature Incineration: Destruction in a hazardous waste incinerator at temperatures exceeding 1,100°C is the preferred method to achieve complete mineralization.[13]

-

Hazardous Waste Landfill: If incineration is not feasible, disposal in a permitted Subtitle C hazardous waste landfill with a leachate collection and treatment system is an acceptable alternative.[11][13]

-

-

Prohibited Disposal Methods:

-

Drain Disposal: Do not dispose of this compound or its solutions down the drain.

-

General Waste: Do not dispose of contaminated materials in the regular trash.

-

Section 8: Conclusion

This compound presents both opportunities and challenges in the field of drug development. A comprehensive understanding of its properties and associated hazards, coupled with the diligent implementation of the safety protocols outlined in this guide, is essential for protecting the health and safety of laboratory personnel. By embracing a culture of safety and responsibility, the scientific community can continue to explore the potential of fluorinated compounds while minimizing risks.

References

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

-

.

Sources

- 1. This compound | C5H2F9NO | CID 4191132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Control banding - Wikipedia [en.wikipedia.org]

- 3. What is Control Banding? | Chemscape Safety Technologies Inc. [chemscape.com]

- 4. CCOHS: Control Banding [ccohs.ca]

- 5. grokipedia.com [grokipedia.com]

- 6. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. NIOSH Issues Guidance for Hazardous Substances with No Clear OEL - EHSLeaders [ehsleaders.org]

- 8. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]

- 9. epa.gov [epa.gov]

- 10. montrose-env.com [montrose-env.com]

- 11. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]

- 12. actagroup.com [actagroup.com]

- 13. plasticsengineering.org [plasticsengineering.org]

Methodological & Application

Application Notes & Protocols: Nonafluoropentanamide as a Surface Modifying Agent

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Nonafluoropentanamide (NFPA) as a surface modifying agent. This compound is a short-chain perfluorinated compound designed to create low-energy surfaces exhibiting both hydrophobic and oleophobic properties. These characteristics are critical in applications ranging from biomedical devices and microfluidics to advanced materials. This guide details the fundamental principles of NFPA-mediated surface modification, step-by-step protocols for substrate preparation and monolayer deposition, and standard methods for surface characterization. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for achieving consistent and reliable surface modification.

Introduction to this compound (NFPA)

This compound, with the chemical structure CF₃(CF₂)₃CONH₂, is a five-carbon amide bearing a perfluorinated alkyl tail. Its molecular design is purposeful: the amide headgroup (-CONH₂) provides a reactive anchor for attaching to various substrates, while the densely packed, low-polarizability C-F bonds of the nonafluorobutyl tail create a low-energy interface that repels both water and oils.[1][2]

Chemical Properties:

-

IUPAC Name: 2,2,3,3,4,4,5,5,5-nonafluoropentanamide[1]

-

CAS Number: 13485-61-5[3]

-

Molecular Formula: C₅H₂F₉NO[1]

-

Molecular Weight: 263.06 g/mol [1]

The use of short-chain perfluorinated compounds like NFPA is of increasing interest as an alternative to long-chain fluorocarbons (PFCs), addressing environmental and biological persistence concerns while still achieving significant surface energy reduction.[4]

Fundamental Principles & Mechanism of Action

The efficacy of NFPA as a surface modifier hinges on its ability to form a dense, oriented self-assembled monolayer (SAM) on a substrate. This process is governed by two key molecular interactions:

-

Surface Anchoring (The Headgroup): The primary amide (-CONH₂) headgroup serves as the attachment point. On hydroxylated surfaces, such as those of silicon wafers (SiO₂), glass, or many metal oxides, the amide group can form hydrogen bonds or undergo a condensation reaction with surface hydroxyl (-OH) groups. This anchors the molecule to the substrate.[1]

-

Monolayer Formation (The Tail): The perfluorinated alkyl chains (-C₄F₉) are sterically demanding and exhibit weak intermolecular van der Waals forces. To minimize free energy, these rigid, helical chains pack tightly and orient themselves away from the substrate, exposing a uniform surface of low-energy -CF₃ groups.[4] It is this dense fluorinated interface that imparts the hydrophobic and oleophobic properties to the modified surface.[5]

The diagram below illustrates the self-assembly mechanism of NFPA on a hydroxylated substrate.

Caption: Mechanism of NFPA self-assembly on a hydroxylated surface.

Experimental Workflow Overview

Achieving a high-quality, low-energy surface with NFPA requires a systematic approach. The workflow involves rigorous cleaning and activation of the substrate, followed by the controlled deposition of the NFPA monolayer, and finally, characterization to validate the result.

Caption: General experimental workflow for surface modification with NFPA.

Protocols

4.1 Safety Precautions

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat.

-

Chemical Handling: this compound is classified as a skin, eye, and respiratory irritant.[1] Handle only in a well-ventilated fume hood.

-

RCA-1 Clean: The RCA-1 solution is highly corrosive and involves strong bases and oxidizers. It must be prepared and used in a designated wet bench within a fume hood. Adhere strictly to institutional safety protocols for handling these chemicals.[6][7]

4.2 Protocol 1: Substrate Preparation (Silicon Wafer)

This protocol describes the RCA-1 clean, a standard method for removing organic contaminants and creating a clean, hydrophilic, hydroxyl-terminated silicon dioxide (SiO₂) surface.[8][9]

-

Materials:

-

Silicon wafers

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ammonium hydroxide (NH₄OH, 27-30%, electronic grade)

-

Hydrogen peroxide (H₂O₂, 30%, electronic grade)

-

Teflon wafer cassette and tweezers

-

Pyrex or quartz beakers

-

Hot plate

-

-

Procedure:

-

Pre-Clean (Optional): For visibly contaminated wafers, perform a solvent clean by sonicating for 10 minutes each in acetone, then methanol, followed by a thorough DI water rinse.[10]

-

Prepare RCA-1 Solution: In a Pyrex beaker inside a fume hood, prepare the solution in a 5:1:1 ratio of DI H₂O : NH₄OH : H₂O₂.

-

Causality: The mixture of a base (NH₄OH) and an oxidizing agent (H₂O₂) effectively removes organic residues through oxidative desorption.[8]

-

Action: Add 325 mL of DI water. Add 65 mL of NH₄OH. Heat the mixture to 70-75 °C.

-

CRITICAL STEP: Once at temperature, carefully remove the beaker from the hotplate and add 65 mL of H₂O₂. The solution will bubble, indicating it is active.[6]

-

-

Wafer Immersion: Place the silicon wafers in a Teflon cassette and immerse them in the hot RCA-1 solution for 15 minutes. This step etches and re-grows a thin, clean, hydrated oxide layer.[7]

-

Rinsing: Transfer the wafer cassette to a rinse tank with overflowing DI water. Rinse for at least 10 minutes.

-

Drying: Remove the wafers and dry them under a stream of high-purity nitrogen gas. The surface should be hydrophilic, with a water contact angle <10°. Store in a clean, sealed container until use.

-

4.3 Protocol 2: NFPA Monolayer Deposition by Dip-Coating

-

Materials:

-

Cleaned, hydroxylated substrates (from Protocol 1)

-

This compound (NFPA)

-

Anhydrous solvent (e.g., Toluene or Hexane, <50 ppm H₂O)

-

Dip-coater instrument (or manual setup)

-

Oven or hot plate for annealing

-

-

Procedure:

-

Solution Preparation: In the fume hood, prepare a 1-5 mM solution of NFPA in the chosen anhydrous solvent. Sonicate for 5-10 minutes to ensure complete dissolution.

-

Causality: Anhydrous solvent is critical to prevent premature reaction or aggregation of NFPA and to avoid introducing a competing water layer on the substrate surface.

-

-

Dip-Coating:

-

Mount the cleaned substrate onto the dip-coater arm.

-

Immerse the substrate into the NFPA solution at a constant speed (e.g., 20 mm/min).

-

Incubation: Allow the substrate to remain immersed for 30-60 minutes. This provides sufficient time for the NFPA molecules to diffuse to the surface and self-assemble.

-

Withdrawal: Withdraw the substrate from the solution at a slow, constant speed (e.g., 5 mm/min).

-

Causality: A slow, steady withdrawal is crucial. It allows the solvent to evaporate evenly, leaving behind an ordered monolayer without depositing excess material.

-

-

Rinsing: Gently rinse the coated substrate with fresh anhydrous solvent to remove any physisorbed (non-bonded) molecules.

-

Annealing (Curing): Place the coated substrate in an oven or on a hot plate at 100-120 °C for 30-60 minutes.

-

Causality: Thermal annealing provides the energy to drive the condensation reaction between the amide headgroup and surface hydroxyls, forming a more robust covalent or strongly hydrogen-bonded attachment. It also helps to remove residual solvent and improve the packing density of the monolayer.

-

-

Final Rinse & Dry: After cooling, perform a final rinse with the solvent and dry with nitrogen gas. The surface is now ready for characterization.

-

Characterization and Expected Results

5.1 Protocol 3: Surface Wettability via Contact Angle Goniometry

The primary method to validate the success of the surface modification is to measure the static water contact angle. A significant increase in contact angle indicates the formation of a low-energy, hydrophobic surface.

-

Procedure:

-

Place the NFPA-modified substrate on the goniometer stage.[11]

-

Using a high-precision syringe, dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.[5]

-

Capture a high-resolution image of the droplet at the liquid-solid-air interface.

-

Use the instrument's software to analyze the image and calculate the angle formed between the substrate baseline and the tangent of the droplet.[12]

-

Repeat the measurement at a minimum of three different locations on the surface to ensure uniformity and calculate the average and standard deviation.

-

5.2 Expected Quantitative Data

The table below summarizes the expected water contact angle (WCA) values for a silicon wafer at different stages of the process. Since specific data for NFPA is not widely published, a representative value for a similar low-energy perfluorinated surface (Perfluoroalkoxy alkane, PFA) is provided for comparison.[6]

| Surface Condition | Expected Static Water Contact Angle (θ) | Rationale |

| Uncleaned Silicon Wafer | 30° - 50° | Surface is typically covered with native oxide and organic contaminants. |

| After RCA-1 Clean | < 10° | The surface is clean, with a highly hydrophilic, hydroxylated SiO₂ layer.[13] |

| After NFPA Modification | > 90° | The formation of a dense, fluorinated monolayer creates a low-energy, hydrophobic surface. |

| Reference: PFA Surface | 95.4°[6] | A comparable short-chain fluorinated material exhibiting typical hydrophobicity. |

5.3 Advanced Characterization: X-ray Photoelectron Spectroscopy (XPS)

XPS can be used to confirm the chemical composition of the modified surface. A successful NFPA coating will show characteristic peaks for fluorine (F 1s at ~688-689 eV) and changes in the C 1s spectrum indicating the presence of C-F bonds (peaks at ~291-293 eV for -CF₂ and -CF₃ groups).[4][14] This provides definitive evidence that the NFPA molecule is present on the surface.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Contact Angle (< 80°) | 1. Incomplete monolayer formation. 2. Contaminated substrate or solvent. 3. Disordered monolayer. | 1. Increase incubation time during dip-coating. 2. Use fresh, electronic-grade chemicals and anhydrous solvents. Re-run substrate cleaning protocol. 3. Decrease withdrawal speed during dip-coating; ensure proper annealing. |

| High Contact Angle Hysteresis | 1. Surface roughness. 2. Chemical heterogeneity (patchy coating). | 1. Start with a smoother substrate (prime-grade wafer). 2. Ensure complete substrate immersion and uniform withdrawal. Check NFPA solution for particulates. |

| Visible Haze or Film on Surface | 1. NFPA concentration too high. 2. Withdrawal speed too fast. 3. Inadequate rinsing. | 1. Reduce NFPA concentration to 1-2 mM. 2. Decrease withdrawal speed to allow for proper monolayer self-assembly. 3. Perform a more thorough rinse with fresh solvent after withdrawal. |

References

-

3D Printing of Sandstone Analogues and Its Implications for Fluid Transport Phenomena. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

RCA clean. (2023, December 26). In Wikipedia. [Link]

-

Biolin Scientific. (2024). Wafer cleaning process - RCA cleaning and contact angle. Retrieved January 18, 2026, from [Link]

-

UBC Nanofab. (n.d.). RCA-1 Si wafer cleaning. Retrieved January 18, 2026, from [Link]

-

INRF. (n.d.). Cleaning Procedures for Silicon Wafers. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Harkai, E., et al. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols. [Link]

-

Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it? Retrieved January 18, 2026, from [Link]

-

Biolin Scientific. (n.d.). Contact Angle Measurements. Retrieved January 18, 2026, from [Link]

-

Droplet Lab. (2024). 10 Essential Steps for Achieving Reproducible Contact Angle. Retrieved January 18, 2026, from [Link]

-

Bourlinos, A. B., et al. (2003). Graphite Oxide: Chemical Reduction to Graphite and Surface Modification with Primary Aliphatic Amines and Amino Acids. Langmuir. [Link]

-

ResearchGate. (n.d.). XPS investigation of the FG sample. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Tunable Synthesis of Predominant Semi-Ionic and Covalent Fluorine Bonding States on a Graphene Surface. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). The impact of fluorination on the structure and properties of self-assembled monolayer films. Retrieved January 18, 2026, from [Link]

-

Rogalski, M., et al. (2020). What Is the Value of Water Contact Angle on Silicon? Nanomaterials. [Link]

-

MDPI. (n.d.). Surface Modification of a Graphite Felt Cathode with Amide-Coupling Enhances the Electron Uptake of Rhodobacter sphaeroides. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). (a) The formation of a polyamide with hydroxyl groups via an amidation... Retrieved January 18, 2026, from [Link]

-

YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved January 18, 2026, from [Link]

-

Journal of Materials Chemistry A. (n.d.). Surface modification of nano-silica with amides and imides for use in polyester nanocomposites. Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. amp.iaamonline.org [amp.iaamonline.org]

- 9. mdpi.com [mdpi.com]

- 10. Tuning Contact Angles of Aqueous Droplets on Hydrophilic and Hydrophobic Surfaces by Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application of Nonafluoropentanamide in Polymer Chemistry: A Technical Guide

Introduction to Nonafluoropentanamide